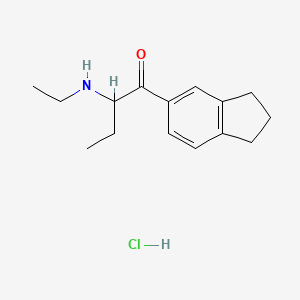
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety and an ethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Ethylamino Group: This step involves the alkylation of the indene derivative with an appropriate ethylamine reagent.
Formation of the Final Compound: The final step includes the combination of the indene and ethylamino intermediates under specific reaction conditions, followed by purification to obtain the monohydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)butan-1-one: Similar structure with a methylamino group instead of an ethylamino group.
1-(2,3-dihydro-1H-inden-5-yl)-2-(propylamino)butan-1-one: Contains a propylamino group, offering different chemical properties.
Uniqueness: 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride is unique due to its specific combination of the indene moiety and ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13;/h8-10,14,16H,3-7H2,1-2H3;1H |
InChI Key |
XUNNMJSPDMYZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


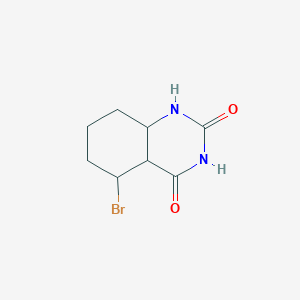
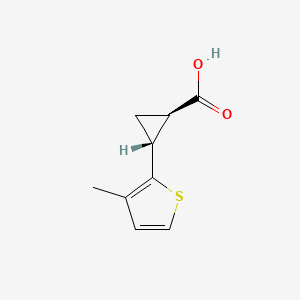
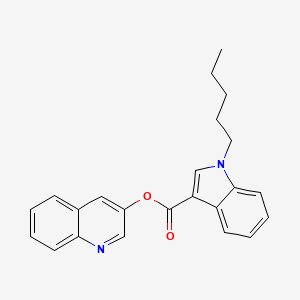
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
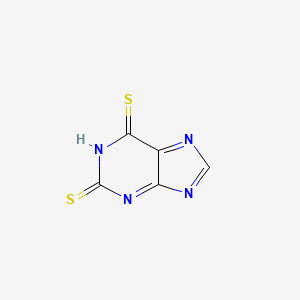
![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
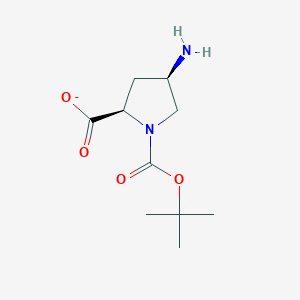
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
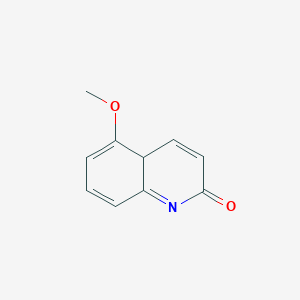
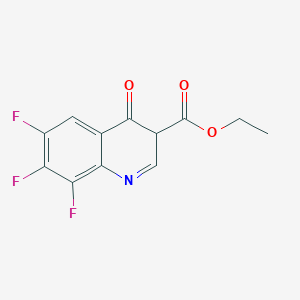
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
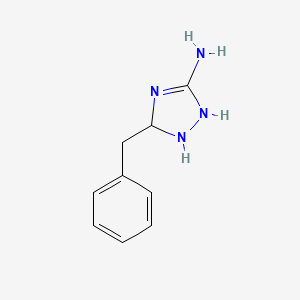
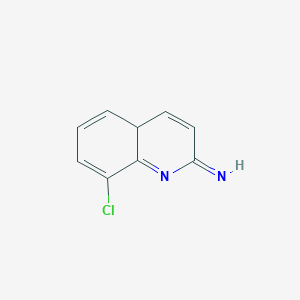
![2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12357937.png)
